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Compound of Interest

Compound Name: 2-tert-Butyl-4-methylphenol

Cat. No.: B042202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-tert-Butyl-4-methylphenol, a substituted phenolic compound, serves as a potential

substrate for a variety of oxidoreductase enzymes. Due to its structural similarity to other

phenolic compounds, it is a valuable tool for investigating the kinetics and mechanisms of

enzymes such as laccases, peroxidases, and tyrosinases. These enzymes are implicated in

numerous biological processes, including lignin degradation, detoxification of environmental

pollutants, and melanin synthesis. Understanding the interaction of 2-tert-butyl-4-
methylphenol with these enzymes can provide insights into their substrate specificity and

catalytic efficiency, which is crucial for applications in biotechnology, bioremediation, and

pharmacology.

While direct kinetic data for 2-tert-butyl-4-methylphenol is not extensively documented in

publicly available literature, this document provides detailed protocols and data for structurally

analogous compounds to guide researchers in designing and executing their own enzyme

kinetics studies.

Potential Enzymatic Reactions
Substituted phenols like 2-tert-butyl-4-methylphenol are known substrates for several

oxidoreductases. The enzymatic reaction typically involves the oxidation of the phenolic
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hydroxyl group, leading to the formation of a phenoxy radical. This reactive intermediate can

then undergo further non-enzymatic reactions, such as polymerization.

Laccases (EC 1.10.3.2): These multi-copper enzymes oxidize a broad range of phenolic and

non-phenolic compounds, reducing molecular oxygen to water.

Peroxidases (EC 1.11.1.x): Enzymes like horseradish peroxidase (HRP) utilize hydrogen

peroxide to oxidize a wide variety of substrates.[1]

Tyrosinases (EC 1.14.18.1): These copper-containing enzymes are involved in the

hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones.[2]

Data Presentation: Kinetic Parameters of Analogous
Substrates
The following table summarizes the kinetic parameters for enzymes with substrates structurally

related to 2-tert-butyl-4-methylphenol. This data can be used as a preliminary guide for

designing kinetic experiments.
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Enzyme Substrate Km (mM)
Vmax (U/mg
or µM/min)

Conditions Reference

Trematospha

eria

mangrovei

Laccase

ABTS 1.42 184.84 U/mg

0.1 M Sodium

Acetate

Buffer, pH 4.0

[3]

Trematospha

eria

mangrovei

Laccase

p-Cresol (4-

Methylphenol

)

Not

Determined
Slight Activity

0.1 M Sodium

Acetate

Buffer, pH

4.0, 5 mM

Substrate

[3]

Fungal

Laccase

(DLac)

2,6-

Dimethoxyph

enol (DMP)

Not

Determined

Activity

Enhanced by

Solvents

60 mM Citric

Acid, 77 mM

Na2HPO4,

pH 4.0

[4]

Fungal

Laccase

(DLac)

Guaiacol
Not

Determined

Activity

Enhanced by

Solvents

60 mM Citric

Acid, 77 mM

Na2HPO4,

pH 4.0

[4]

Mushroom

Tyrosinase
L-DOPA 0.84 33.0 µM/min

0.05 M

Phosphate

Sodium

Buffer, pH

6.8, 30°C

Note: The kinetic parameters are highly dependent on the specific enzyme, its source, and the

assay conditions (pH, temperature, buffer composition). Researchers must determine these

parameters empirically for their specific experimental setup.

Experimental Protocols
Protocol 1: Preparation of 2-tert-Butyl-4-methylphenol
Stock Solution
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Objective: To prepare a concentrated stock solution of 2-tert-butyl-4-methylphenol for use in

enzyme assays.

Materials:

2-tert-Butyl-4-methylphenol (CAS: 2409-55-4)

Dimethyl sulfoxide (DMSO) or Ethanol

Sterile microcentrifuge tubes or vials

Vortex mixer

Sonicator (optional)

Procedure:

Calculation: Determine the mass of 2-tert-butyl-4-methylphenol required to achieve the

desired stock concentration (e.g., 100 mM). The molecular weight of 2-tert-butyl-4-
methylphenol is 164.24 g/mol .

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 164.24 ( g/mol ) / 1000

Weighing: Carefully weigh the calculated amount of 2-tert-butyl-4-methylphenol and place

it in a sterile vial.

Solubilization: Add the calculated volume of DMSO or ethanol to the vial.

Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely

dissolved. If dissolution is slow, sonication may be used to aid the process.

Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Determination of Michaelis-Menten Kinetics
for Laccase
Objective: To determine the Km and Vmax of a laccase enzyme with 2-tert-butyl-4-
methylphenol as the substrate.
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Materials:

Purified laccase enzyme

2-tert-Butyl-4-methylphenol stock solution

Appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 4.0-5.0)[3]

96-well microplate

Microplate reader capable of measuring absorbance at the product's λmax

Procedure:

Wavelength Scan: To determine the optimal wavelength for monitoring the reaction, perform

a spectral scan (e.g., 300-600 nm) of a reaction mixture containing the enzyme, substrate,

and buffer after allowing the reaction to proceed for a few minutes. The product of phenol

oxidation often results in a colored compound with an absorbance peak in the 400-500 nm

range.

Assay Setup: In a 96-well plate, prepare reaction mixtures containing a fixed concentration of

laccase and varying concentrations of 2-tert-butyl-4-methylphenol (e.g., 0.1 mM to 10

mM). Include a blank for each substrate concentration containing all components except the

enzyme. The final volume of each reaction should be constant (e.g., 200 µL).

Reaction Initiation: Initiate the reaction by adding the laccase solution to the wells.

Data Acquisition: Immediately place the plate in the microplate reader and measure the

absorbance at the predetermined wavelength at regular intervals (e.g., every 30 seconds) for

a set period (e.g., 5-10 minutes).

Data Analysis:

Calculate the initial reaction rate (V0) for each substrate concentration from the linear

portion of the absorbance vs. time plot. This will require the molar extinction coefficient (ε)

of the product, which can be determined separately or estimated from similar compounds.

Plot V0 versus the substrate concentration ([S]).
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Fit the data to the Michaelis-Menten equation using non-linear regression software to

determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be

used for a linear estimation.

Protocol 3: Determination of Michaelis-Menten Kinetics
for Peroxidase
Objective: To determine the Km and Vmax of a peroxidase enzyme (e.g., HRP) with 2-tert-
butyl-4-methylphenol as the substrate.

Materials:

Purified peroxidase enzyme (e.g., Horseradish Peroxidase)

2-tert-Butyl-4-methylphenol stock solution

Hydrogen peroxide (H2O2) solution

Appropriate buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 5.0-7.0)

96-well microplate

Microplate reader

Procedure:

Wavelength Scan: As in Protocol 2, determine the optimal wavelength for monitoring the

product formation.

Assay Setup: In a 96-well plate, prepare reaction mixtures with a fixed concentration of

peroxidase, a fixed, saturating concentration of H2O2 (to be determined empirically, e.g., 1-5

mM), and varying concentrations of 2-tert-butyl-4-methylphenol. Include appropriate

blanks.

Reaction Initiation: Initiate the reaction by adding the H2O2 solution.

Data Acquisition: Monitor the change in absorbance over time as described in Protocol 2.
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Data Analysis: Calculate Km and Vmax for 2-tert-butyl-4-methylphenol using the same

data analysis methods described in Protocol 2.
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Caption: Experimental workflow for determining enzyme kinetic parameters.
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Caption: General pathway for the oxidation of phenolic substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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